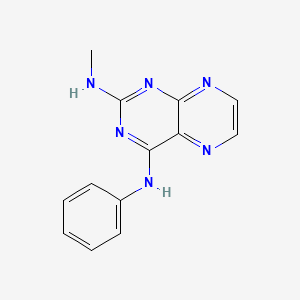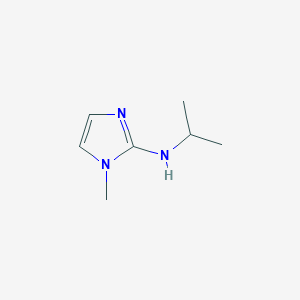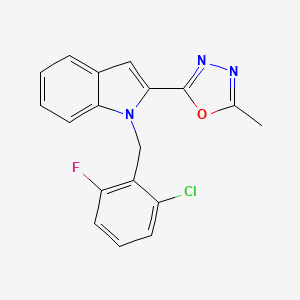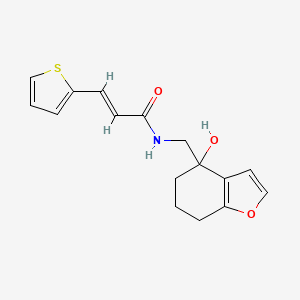![molecular formula C13H13FN4O3S B2469311 ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate CAS No. 866010-93-7](/img/structure/B2469311.png)
ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of ethyl acetate, which is a common ester used in a variety of applications from adhesives to food flavorings. It also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound often found in pharmaceuticals . The compound also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are common in sleep aids .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an ethyl acetate derivative with a 1,2,4-triazole derivative. The specifics of the synthesis would depend on the exact structures of these derivatives and the conditions under which the reaction is performed .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the ester group (COO-) from the ethyl acetate, the 1,2,4-triazole ring, and the benzoyl group (C6H5CO-). The fluorine atom attached to the benzoyl group would likely have a significant effect on the compound’s properties, as fluorine is highly electronegative .Chemical Reactions Analysis
As an ester, this compound would likely undergo hydrolysis under acidic or basic conditions to yield an alcohol and a carboxylic acid. The 1,2,4-triazole ring might participate in various reactions depending on its substitution pattern .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the 1,2,4-triazole ring could influence properties like polarity, solubility, and stability .Applications De Recherche Scientifique
Antimalarial Treatments
Ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate has been investigated as a precursor in condensation reactions with diamines. These reactions lead to the synthesis of benzimidazoles and perimidines, which hold promise as antimalarial agents . The compound’s unique structure may contribute to its efficacy against malaria parasites.
Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)
Researchers have explored the use of ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate derivatives in the synthesis of iridium complexes. These complexes, formed by pyrimidine derivatives derived from the compound, exhibit long-lasting blue phosphorescence. They find application in organic light-emitting diodes (OLEDs), particularly PhOLEDs . The compound’s trifluoromethyl group enhances the photophysical properties necessary for efficient light emission.
Quinoxaline Derivatives
Ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate, upon condensation with benzofurazan oxide, yields 2-(carboethoxy)-3-(4′-fluoro)phenylquinoxaline 1,4-dioxide . Quinoxaline derivatives have diverse applications, including as fluorescent probes, antimicrobial agents, and potential anticancer compounds.
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[[5-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O3S/c1-2-21-10(19)7-22-13-16-12(17-18-13)15-11(20)8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3,(H2,15,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOYOULBWYMABG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NNC(=N1)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2469229.png)

![6-Methyl-2-[[1-(4-pyrrolidin-1-ylsulfonylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2469231.png)
![3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2469234.png)


![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B2469238.png)




![3-(4-Fluorophenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2469249.png)
![N-Methyl-N-[2-(1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2469250.png)
